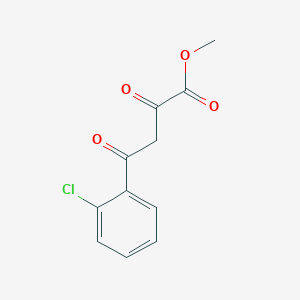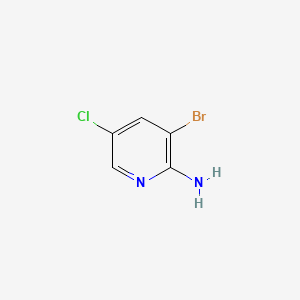
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Overview
Description
Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological and pharmacological properties. The compound 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is a derivative of the benzothiazole family, which is known for its potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines . The biological activities of benzothiazoles are often attributed to their ability to undergo metabolic transformations, which may play a crucial role in their mechanism of action .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of isothiocyanates with appropriate substrates. For instance, amino-1,3-benzoselenazoles, which are bioisosteres of benzothiazoles, can be synthesized from bis(o-aminophenyl)diselenide and isothiocyanates under metal-free conditions . Similarly, the reaction of methyl isothiocyanatoacetate with 2-aminothiophenol can lead to the formation of benzothiazolyl-imidazolidinone derivatives . These synthetic routes highlight the versatility of isothiocyanates in constructing the benzothiazole core and its derivatives.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray crystal structure analysis. For example, the unexpected major product of the reaction between methyl isothiocyanatoacetate and 2-aminothiophenol was identified as a benzothiazolyl-imidazolidinone compound through X-ray analysis . This underscores the importance of structural characterization in understanding the properties and potential reactivity of benzothiazole derivatives.
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including N-acetylation and oxidation, which are significant metabolic transformations for these compounds . The nature of the substituent on the benzothiazole ring can dictate the predominant metabolic process, with N-acetylation being a major pathway for certain derivatives . The metabolic formation of hydroxylated derivatives has also been studied, revealing insights into the role of oxidation in the antitumor activity of benzothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles are closely related to their structure and the nature of their substituents. The antitumor activity of benzothiazoles is selective, and their efficacy can be influenced by their ability to be taken up and metabolized by cancer cells . The selective profile of anticancer activity may be due to differential uptake and metabolism by cancer cell lines, leading to the accumulation of the drug and its metabolites in sensitive cells . The identification of hydroxylated metabolites and their lack of antitumor properties in vitro further contributes to the understanding of the physical and chemical behavior of these compounds .
Scientific Research Applications
Anticancer Properties and Mechanisms
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole and its derivatives exhibit potent and selective anticancer properties, primarily due to their ability to induce and biotransform via cytochrome P450 1A1. These compounds elicit cytotoxic activity against various cancer cell lines. For example, 2-(4-aminophenyl)benzothiazoles demonstrate selective antitumor properties in vitro and in vivo. The mechanism involves selective metabolism, forming active and inactive metabolites. Cytochrome P450 1A1 plays a pivotal role in this process, with its induction being crucial for executing antitumor activity. The formation of DNA adducts in sensitive tumor cells further emphasizes the antitumor potency of these compounds. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a promising candidate for clinical evaluation due to its ability to manage toxic side effects at preclinically efficacious doses (Bradshaw et al., 2002) (Leong et al., 2003).
Synthesis and Modification for Enhanced Activity
Significant efforts have been made to synthesize and modify 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole derivatives to enhance their antitumor activity. The introduction of fluorine atoms around the benzothiazole nucleus and amino acid conjugation are strategies to overcome metabolic inactivation and limitations posed by drug lipophilicity. Furthermore, derivatives like 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its 2-substituted derivatives have been synthesized and exhibited remarkable in-vitro anticancer activity against different cancer lines. These modifications aim to improve the pharmacokinetic properties and therapeutic efficacy of these compounds (Waghmare et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBSJGNFLWZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377927 | |
| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
CAS RN |
38985-69-2 | |
| Record name | 2-(4-Isothiocyanatophenyl)-6-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)
![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)






![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
